

Spectral Data Analysis of Methyl (methylthio)acetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl (methylthio)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl (methylthio)acetate**, a compound of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **methyl (methylthio)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **Methyl (methylthio)acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.72	Singlet	3H	O-CH ₃
3.25	Singlet	2H	S-CH ₂
2.18	Singlet	3H	S-CH ₃

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data for **Methyl (methylthio)acetate**

Chemical Shift (δ) ppm	Assignment
170.8	C=O
52.4	O-CH ₃
35.8	S-CH ₂
15.2	S-CH ₃

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl (methylthio)acetate**

Wavenumber (cm^{-1})	Intensity	Assignment
2950-3000	Medium	C-H stretch (alkane)
1735-1750	Strong	C=O stretch (ester)
1430-1450	Medium	C-H bend (alkane)
1150-1250	Strong	C-O stretch (ester)
600-700	Medium	C-S stretch

Sample preparation: Neat liquid film between salt plates (e.g., NaCl or KBr).[\[1\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for **Methyl (methylthio)acetate**

m/z	Relative Intensity (%)	Assignment
120	45	$[M]^+$ (Molecular Ion)
74	100	$[CH_2=C(OH)OCH_3]^+$ (Base Peak)
61	90	$[CH_3SCH_2]^+$
59	30	$[COOCH_3]^+$
45	40	$[COOH]^+$

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.[\[2\]](#)

Sample Preparation:

- A sample of **methyl (methylthio)acetate** (approximately 5-10 mg) was dissolved in deuterated chloroform ($CDCl_3$, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence (zg30 or similar) was used.
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) was used.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent signal of CDCl₃ (77.16 ppm) for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat **methyl (methylthio)acetate** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.^[1]

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹

- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum. The resulting spectrum was presented in terms of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

- A dilute solution of **methyl (methylthio)acetate** was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 $\mu\text{g/mL}$.
- 1 μL of the solution was injected into the GC-MS system.

GC-MS Parameters:

- GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is typically suitable.
- Injector Temperature: 250 $^{\circ}\text{C}$
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$.
 - Final hold: 5 minutes at 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min .

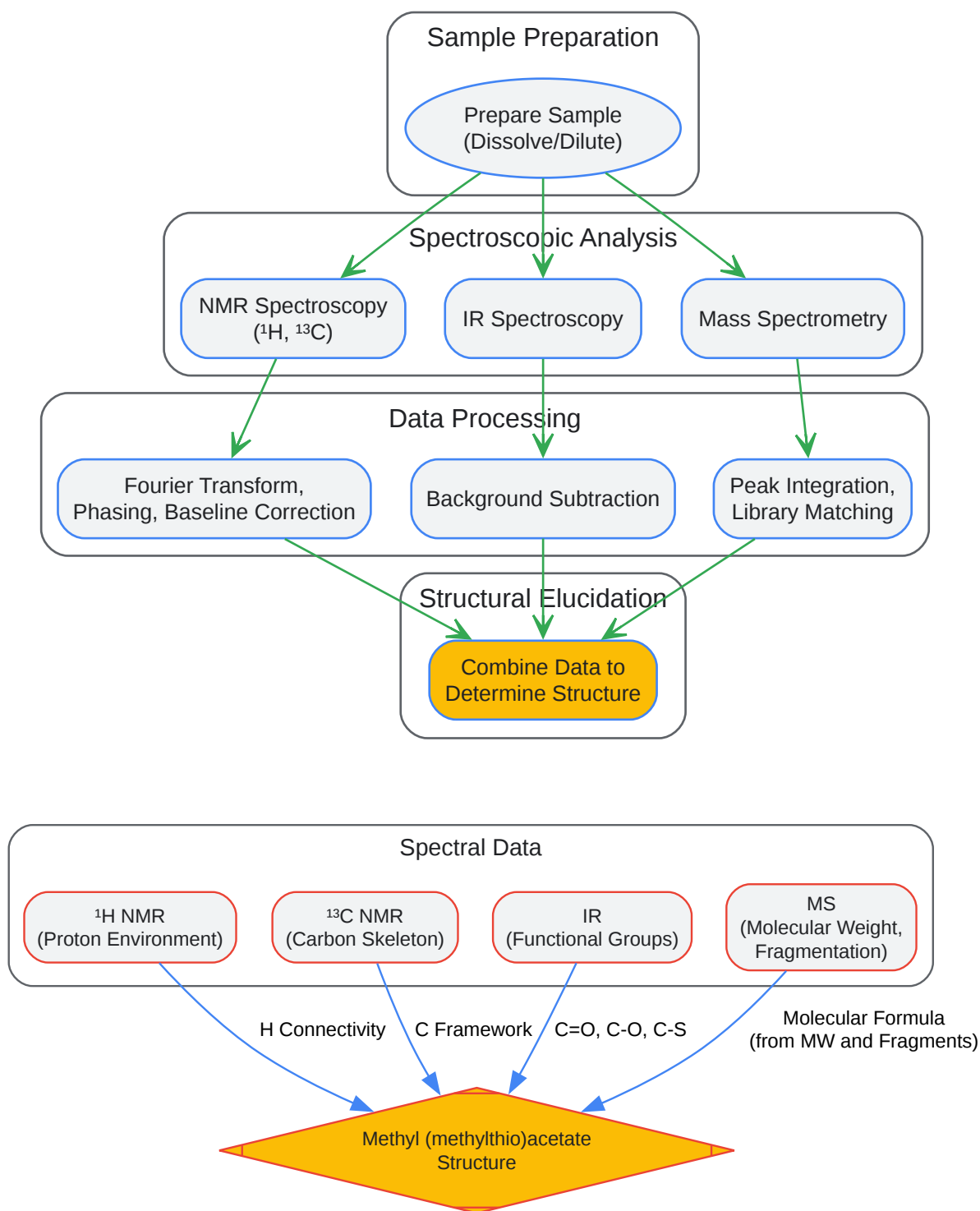
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-200 m/z.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum corresponding to the chromatographic peak of **methyl (methylthio)acetate** was extracted and analyzed for its fragmentation pattern.

Visualizations

Spectral Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a small molecule like **methyl (methylthio)acetate**.



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References

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